

5-(Chloromethyl)-2-methylpyrimidin-4-amine stability and storage conditions

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Compound of Interest

Compound Name: 5-(Chloromethyl)-2-methylpyrimidin-4-amine

Cat. No.: B068334

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An In-depth Technical Guide: Stability and Storage of **5-(Chloromethyl)-2-methylpyrimidin-4-amine**

Introduction

5-(Chloromethyl)-2-methylpyrimidin-4-amine, identified by CAS number 189745-28-6, is a heterocyclic organic compound featuring a pyrimidine core.^[1] Its structure, which includes a reactive chloromethyl group and an amino group, makes it a valuable intermediate in the synthesis of various pharmaceutical and biologically active molecules. The inherent reactivity of the chloromethyl group necessitates a thorough understanding of the compound's stability to ensure its quality, safety, and effectiveness in subsequent synthetic applications. This guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and generalized protocols for assessing the integrity of this compound.

Physicochemical Properties

The fundamental physicochemical properties of **5-(Chloromethyl)-2-methylpyrimidin-4-amine** are summarized below. These characteristics are essential for its proper handling and storage.

Property	Value	Reference
CAS Number	189745-28-6	[1]
Molecular Formula	C ₆ H ₈ ClN ₃	[1]
Molecular Weight	157.60 g/mol	[1]
IUPAC Name	5-(chloromethyl)-2-methylpyrimidin-4-amine	[1]
Canonical SMILES	CC1=NC=C(C(=N1)N)CCI	
InChI Key	AMLLQDUJVUQRGA-UHFFFAOYSA-N	[1]

Stability Profile and Incompatibilities

While specific kinetic stability data for **5-(Chloromethyl)-2-methylpyrimidin-4-amine** is not extensively published, information from safety data sheets for structurally related compounds and general chemical principles allows for a reliable assessment of its stability profile. The compound is generally stable under recommended storage conditions.

Key Stability Considerations:

- **Thermal Stability:** The compound may decompose if exposed to high temperatures.
- **Sensitivity:** The chloromethyl group is reactive and may be sensitive to moisture (hydrolysis) and light. Some related pyrimidine derivatives are noted to be air-sensitive.
- **Incompatible Materials:** Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can induce degradation.

Hazardous Decomposition Products: Thermal decomposition can lead to the release of toxic and irritating gases and vapors.

Decomposition Product	Chemical Formula
Carbon Monoxide	CO
Carbon Dioxide	CO ₂
Nitrogen Oxides	NO _x
Hydrogen Chloride Gas	HCl

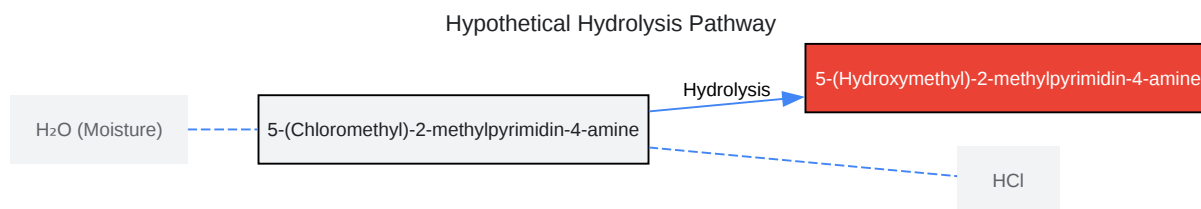
Recommended Storage Conditions

Proper storage is critical to maintain the integrity and purity of **5-(Chloromethyl)-2-methylpyrimidin-4-amine**. The following table summarizes the recommended conditions based on safety data for similar compounds.

Condition	Recommendation
Temperature	Store in a cool, dry place. For long-term storage, refrigeration or freezing is recommended.
Atmosphere	Store under an inert atmosphere (e.g., Argon, Nitrogen) to prevent degradation from air and moisture.
Container	Keep in a tightly sealed, light-resistant container.
Ventilation	Store in a well-ventilated area.

Hypothetical Degradation Pathway

The primary sites of reactivity on **5-(Chloromethyl)-2-methylpyrimidin-4-amine** are the electrophilic chloromethyl group and the nucleophilic amino group. The chloromethyl group is particularly susceptible to nucleophilic substitution, with hydrolysis being a common degradation pathway in the presence of water. This reaction would substitute the chlorine atom with a hydroxyl group, forming the corresponding hydroxymethyl derivative.



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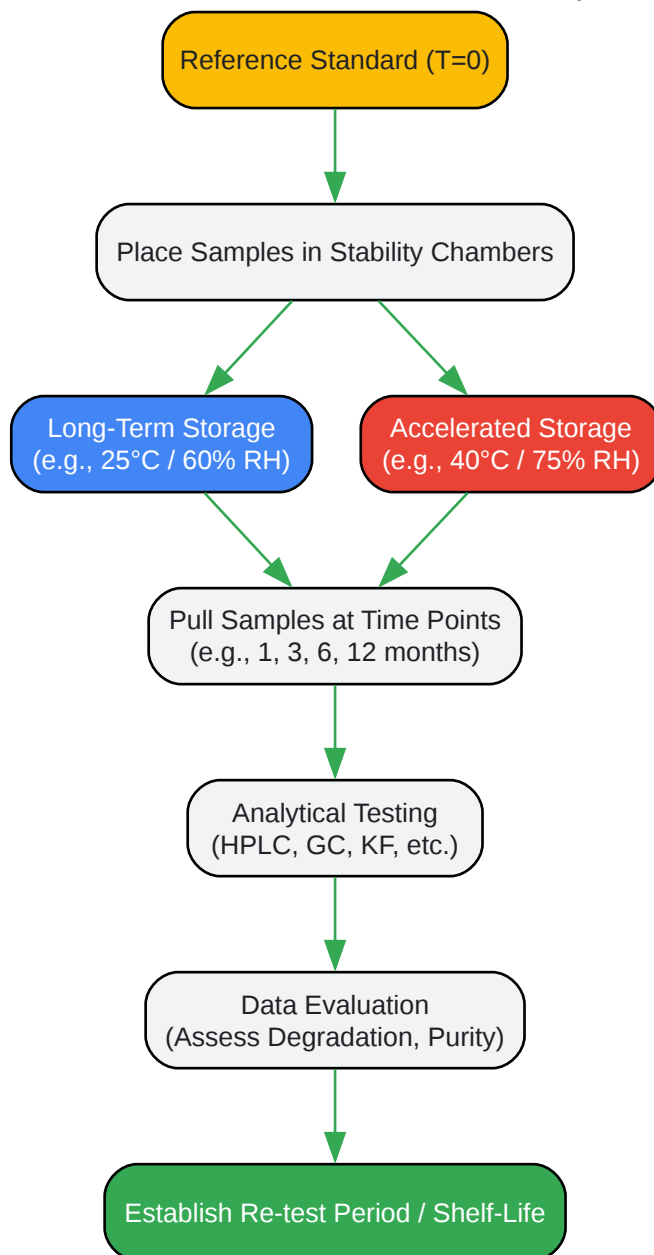
Caption: Hypothetical hydrolysis of the chloromethyl group.

General Protocol for Stability Assessment

A comprehensive evaluation of a chemical's stability is crucial for determining its shelf-life and appropriate storage conditions. The process typically involves long-term and accelerated stability studies as outlined by guidelines from the International Council for Harmonisation (ICH).^{[2][3]}

A generalized workflow for conducting such a study is presented below.

Generalized Workflow for Chemical Stability Testing



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Caption: Workflow for a chemical stability assessment program.

Methodology for a Forced Degradation Study:

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[4]

- Preparation: Prepare solutions or solid samples of **5-(Chloromethyl)-2-methylpyrimidin-4-amine**.
- Stress Conditions: Expose the samples to a variety of harsh conditions, including:
 - Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.
 - Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C.
 - Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
 - Thermal Stress: e.g., Dry heat at 80°C.
 - Photostability: Expose to light according to ICH Q1B guidelines.
- Time Points: Sample the stressed materials at various time points (e.g., 2, 4, 8, 24 hours).
- Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector, to separate and identify the parent compound and any degradation products.
- Evaluation: Determine the degradation pathways and the susceptibility of the compound to different stress factors. This information is crucial for developing and validating a robust stability-indicating method for long-term studies.

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